4-(methanesulfonylmethyl)oxane-4-carboxylic acid
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Overview
Description
4-(Methanesulfonylmethyl)oxane-4-carboxylic acid is an organic compound with the chemical formula C7H12O5S. It is a white crystalline solid that is soluble in water and is widely used in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(methanesulfonylmethyl)oxane-4-carboxylic acid typically involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Methanesulfonylmethyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxane-4-carboxylic acid derivatives.
Scientific Research Applications
4-(Methanesulfonylmethyl)oxane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(methanesulfonylmethyl)oxane-4-carboxylic acid involves its interaction with specific molecular targets. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(Methanesulfonylmethyl)tetrahydro-2H-pyran-4-carboxylic acid
- 4-(Methanesulfonylmethyl)oxane-4-carboxamide
- 4-(Methanesulfonylmethyl)oxane-4-carboxylate
Uniqueness
4-(Methanesulfonylmethyl)oxane-4-carboxylic acid is unique due to its specific structural features, such as the presence of both a methanesulfonyl group and a carboxylic acid group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
CAS No. |
1781605-98-8 |
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Molecular Formula |
C8H14O5S |
Molecular Weight |
222.3 |
Purity |
95 |
Origin of Product |
United States |
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